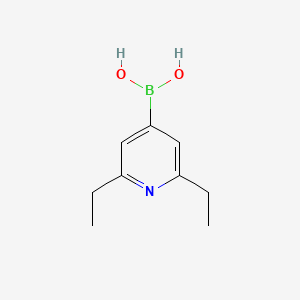
2,6-Diethylpyridine-4-boronicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diethylpyridine-4-boronic acid: is an organoboron compound with the molecular formula C9H14BNO2 . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both the pyridine ring and boronic acid group in its structure makes it a valuable intermediate in the synthesis of various organic compounds.
准备方法
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction followed by borylation.
Directed Ortho-Metallation (DoM) and Borylation: Another method involves directed ortho-metallation, where a metalation step is directed to the ortho position relative to a directing group, followed by borylation.
Palladium-Catalyzed Cross-Coupling: This method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods: Industrial production methods often utilize scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反应分析
Types of Reactions:
Oxidation: 2,6-Diethylpyridine-4-boronic acid can undergo oxidation reactions, often leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Chemistry: 2,6-Diethylpyridine-4-boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds . This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors and in the development of sensors for detecting biological molecules . Their ability to form reversible covalent bonds with diols makes them useful in the design of diagnostic tools and therapeutic agents.
Industry: In the industrial sector, 2,6-Diethylpyridine-4-boronic acid is used in the production of advanced materials, including polymers and electronic components. Its role in facilitating efficient and selective chemical transformations is crucial in various manufacturing processes.
作用机制
The mechanism of action of 2,6-Diethylpyridine-4-boronic acid primarily involves its ability to participate in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .
相似化合物的比较
2,6-Dimethylpyridine-4-boronic acid: Similar in structure but with methyl groups instead of ethyl groups.
2,5-Diethylpyridine-4-boronic acid: Similar but with the ethyl groups in different positions on the pyridine ring.
Uniqueness: 2,6-Diethylpyridine-4-boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. The ethyl groups at the 2 and 6 positions can provide steric hindrance, affecting the compound’s behavior in various synthetic applications.
属性
分子式 |
C9H14BNO2 |
|---|---|
分子量 |
179.03 g/mol |
IUPAC 名称 |
(2,6-diethylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H14BNO2/c1-3-8-5-7(10(12)13)6-9(4-2)11-8/h5-6,12-13H,3-4H2,1-2H3 |
InChI 键 |
XNZVAZVKDADYOW-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC(=C1)CC)CC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


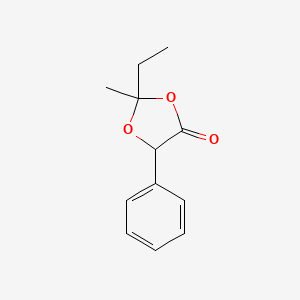
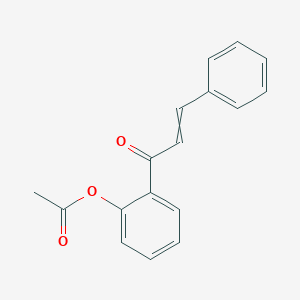


![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998189.png)

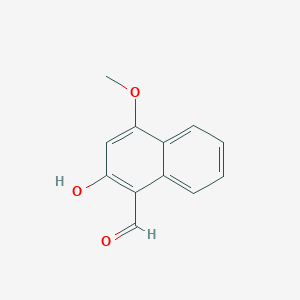
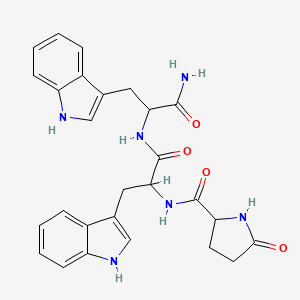
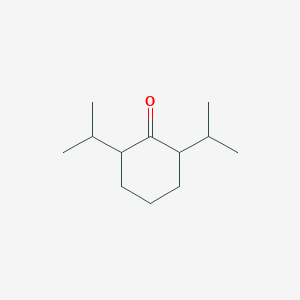
![N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B13998226.png)
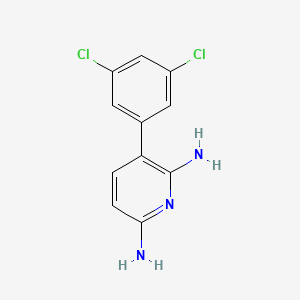
![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998235.png)
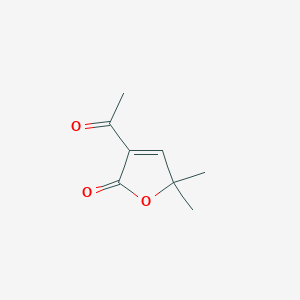
![5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13998245.png)
